Nitration Regioselectivity: 2-Position Predominance
In the nitration of pyrrole with nitric acid in acetic anhydride, 2-nitro-1H-pyrrole is formed as the major isomer with a 2-nitro:3-nitro ratio of approximately 4:1 over a wide temperature range [1]. The relative reactivities of the 2- and 3-positions were determined by competitive nitration experiments at 0 °C, yielding values of 130,000 for the 2-position and 30,000 for the 3-position (benzene = 1) [1]. This 4.3-fold higher reactivity of the α-position translates directly into higher yields and easier isolation of the 2-isomer in synthetic protocols.
| Evidence Dimension | Relative reactivity toward electrophilic nitration |
|---|---|
| Target Compound Data | Relative reactivity (2-position) = 130,000 |
| Comparator Or Baseline | Relative reactivity (3-position) = 30,000; 2-nitro:3-nitro product ratio = ca. 4:1 |
| Quantified Difference | 4.3-fold higher reactivity; 4:1 product ratio favoring 2-nitro-1H-pyrrole |
| Conditions | Nitration with nitric acid in acetic anhydride at 0 °C (reactivity) and over a wide temperature range (product ratio) |
Why This Matters
For procurement and scale-up, 2-nitro-1H-pyrrole's preferential formation in nitration directly translates to lower cost, higher availability, and simpler purification compared to its 3-nitro isomer.
- [1] Morgan, K.J.; Morrey, D.P. Nitropyrroles—II: The nitration of pyrrole. Tetrahedron 1970, 26(21), 5101–5111. DOI: 10.1016/S0040-4020(01)93163-1 View Source
